4-(4-Tert-butylphenyl)phenylboronic acid
Description
Overview of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. These compounds are notable for their stability, relatively low toxicity, and versatile reactivity, making them essential building blocks in synthetic chemistry. nih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.gov This reaction allows for the precise coupling of an arylboronic acid with an aryl or vinyl halide, facilitating the synthesis of complex molecules like biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
Specificity and Significance of 4-(4-Tert-butylphenyl)phenylboronic Acid within Boronic Acid Chemistry
This compound belongs to the biphenyl (B1667301) subclass of arylboronic acids. Its structure features a pre-formed biphenyl core, with a boronic acid group on one phenyl ring and a tert-butyl group on the other. This configuration makes it a highly valuable and specific building block for synthesizing more complex, multi-ring systems. The presence of the bulky tert-butyl group can enhance solubility in organic solvents and influence the final molecule's steric and electronic properties. Its significance lies in its application as an intermediate in the production of specialized materials, such as those used in Organic Light Emitting Diodes (OLEDs), and in the synthesis of pharmaceutical and pesticide compounds where a substituted biphenyl structure is required. catsyn.com
Molecular Structure and Nomenclature of this compound
The precise identification and characterization of a chemical compound are fundamental to its application in research and industry. This section details the chemical formula, molecular weight, and naming conventions for this compound.
The molecular identity of this compound is defined by its specific elemental composition and mass. This information is crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
| Property | Value |
| Chemical Formula | C₁₆H₁₉BO₂ |
| Molecular Weight | 254.13 g/mol |
| CAS Number | 501944-49-6 |
| Data sourced from Catsyn catsyn.com and ChemScene. chemscene.com |
To ensure clarity and avoid ambiguity in scientific communication, standardized naming conventions are employed. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. In addition to its formal IUPAC name, this compound is known by several common synonyms in commercial and research contexts.
| Name Type | Name |
| IUPAC Name | (4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)boronic acid |
| Synonym | [4'-(2-Methyl-2-propanyl)-4-biphenylyl]boronic acid |
| Data sourced from Catsyn catsyn.com and ChemScene. chemscene.com |
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGMWCSASZVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies of 4 4 Tert Butylphenyl Phenylboronic Acid
Historical Context of Phenylboronic Acid Synthesis
The journey into the synthesis of phenylboronic acids began in the 19th century. In 1860, Edward Frankland reported the first preparation of an organoboronic acid. google.com Later, in 1880, Michaelis and Becker achieved the synthesis of benzeneboronic acid by heating boron trichloride (B1173362) and diphenylmercury (B1670734) in a sealed tube to produce benzeneboronyl dichloride, which was then hydrolyzed. google.com One of the earliest and most common methods for preparing phenylboronic acid involved the reaction of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium compound, with a borate (B1201080) ester like trimethyl borate. google.comorganoborons.com This approach, involving the electrophilic trapping of an arylmetal intermediate with a borate ester at low temperatures, laid the fundamental groundwork for the synthesis of a wide array of arylboronic acids. nih.gov However, these early methods often suffered from low yields. nih.gov
Contemporary Synthetic Routes to 4-(4-Tert-butylphenyl)phenylboronic Acid Precursors
The primary and most direct precursor for the synthesis of this compound is 1-bromo-4-tert-butylbenzene (B1210543). This commercially available aryl halide serves as the starting material for the most common synthetic route. The tert-butyl group on the phenyl ring makes this precursor particularly useful for creating sterically hindered biaryl compounds, which can have applications in materials science and medicinal chemistry. The synthesis of 1-bromo-4-tert-butylbenzene itself is typically achieved through the electrophilic bromination of tert-butylbenzene (B1681246).
Direct Synthesis Strategies for this compound
The most prevalent direct synthesis strategy for this compound employs the Grignard reaction. This method involves the following steps:
Formation of the Grignard Reagent : 1-bromo-4-tert-butylbenzene is reacted with magnesium turnings in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-tert-butylphenylmagnesium bromide.
Borylation : The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as tri-n-butyl borate or trimethyl borate, at a low temperature.
Hydrolysis : The resulting boronate ester is hydrolyzed, typically with an aqueous acid like sulfuric acid, to yield the final product, this compound.
One documented synthesis using this approach reports a reaction yield of 72.8%. In this specific procedure, 4-tert-butylbromobenzene was used as the starting material. organic-chemistry.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:
Temperature : Traditional Grignard-based boronic acid syntheses were often conducted at very low temperatures (below -60°C) to minimize side reactions. However, research has shown that for the synthesis of aryl boronic acids, conducting the reaction at a higher temperature, in the range of -10°C to 0°C, can lead to significantly improved yields, potentially 20-40% greater than those achieved at lower temperatures. This is a crucial optimization that can make the process more efficient and scalable.
Stoichiometry : The molar ratio of the Grignard reagent to the trialkyl borate can influence the formation of diaryl- and triarylborane byproducts. Using a slight excess of the borate ester is common practice to favor the formation of the desired monoarylboronic acid.
Solvent : The choice of ethereal solvent for the Grignard reagent formation and the subsequent borylation step can affect reaction rates and solubility of intermediates. Tetrahydrofuran (THF) is often preferred due to its ability to solvate the Grignard reagent effectively.
Hydrolysis Conditions : The pH and temperature during the hydrolysis step can impact the final product's purity and the ease of isolation. Acidic hydrolysis is typically employed to break down the boronate ester and precipitate the boronic acid.
A study focused on improving the synthesis of various alkyl-phenylboronic acids using the Grignard method highlighted the importance of analyzing factors such as temperature, reaction time, and reactant molar ratio through orthogonal experiments to determine the optimized process. nih.gov While a specific, detailed optimization study for this compound is not extensively documented in the literature, the principles derived from the synthesis of other sterically hindered arylboronic acids can be applied to enhance its yield.
Table 1: General Parameters for Optimization of Grignard-based Arylboronic Acid Synthesis
| Parameter | Typical Range/Condition | Rationale |
| Temperature | -10°C to 0°C | Improved yields compared to very low temperatures. |
| Solvent | Tetrahydrofuran (THF) | Good solvation of the Grignard reagent. |
| Grignard:Borate Ratio | 1 : 1.1 to 1 : 1.5 | Minimizes the formation of multiple aryl additions to boron. |
| Hydrolysis | Aqueous acid (e.g., H₂SO₄) | Efficiently converts the boronate ester to the boronic acid. |
Comparative Analysis of Synthetic Methodologies for Related Boronic Acids
While the Grignard-based route is a cornerstone for the synthesis of arylboronic acids like this compound, several other methodologies have been developed, each with its own set of advantages and limitations.
Grignard and Organolithium Methods:
Advantages : These methods are well-established, utilize readily available starting materials (aryl halides), and are generally high-yielding when optimized.
Disadvantages : The high reactivity of organometallic reagents limits the functional group tolerance of the reaction. Groups that are sensitive to strong bases or nucleophiles are not compatible with this method.
Miyaura Borylation:
Advantages : This palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), offers excellent functional group tolerance. wikipedia.orgalfa-chemistry.com It can be performed under milder conditions compared to the Grignard method.
Disadvantages : The cost of the palladium catalyst and the diboron reagent can be a drawback for large-scale synthesis.
Iridium-Catalyzed C-H Borylation:
Advantages : This method allows for the direct borylation of aromatic C-H bonds, offering a more atom-economical approach as it does not require a pre-functionalized aryl halide.
Disadvantages : Regioselectivity can be a challenge, and the iridium catalyst can be expensive. For a substrate like tert-butylbenzene, a mixture of ortho, meta, and para isomers would likely be produced, requiring separation.
Other Methods:
From Arylamines : Arylamines can be converted to arylboronic acids via diazotization followed by a Sandmeyer-type borylation.
From Aryl Cyanides : Rhodium-catalyzed borylation of aryl cyanides via carbon-cyano bond cleavage offers another route.
Table 2: Comparative Analysis of Synthetic Routes to Arylboronic Acids
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Grignard/Organolithium | Aryl Halide | Mg or n-BuLi, Borate Ester | High yield, readily available precursors | Poor functional group tolerance |
| Miyaura Borylation | Aryl Halide/Triflate | Pd catalyst, Diboron reagent, Base | Excellent functional group tolerance | Catalyst and reagent cost |
| C-H Borylation | Arene | Ir catalyst, Diboron reagent | Atom economical | Regioselectivity issues, catalyst cost |
| From Arylamines | Arylamine | NaNO₂, H⁺, B(OH)₃ | Utilizes different precursors | May involve harsh reaction conditions |
For the synthesis of this compound, the Grignard method remains a highly practical and efficient choice due to the commercial availability and relatively low cost of 1-bromo-4-tert-butylbenzene and the lack of sensitive functional groups on the precursor. The Miyaura borylation would be a viable, albeit potentially more expensive, alternative. C-H borylation of tert-butylbenzene would likely be inefficient due to the formation of multiple isomers.
Applications of 4 4 Tert Butylphenyl Phenylboronic Acid in Advanced Organic Synthesis
Cross-Coupling Reactions Utilizing 4-(4-Tert-butylphenyl)phenylboronic Acid
Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon (C-C) bonds, and boronic acids are key reagents in many of these transformations. This compound serves as a versatile coupling partner, enabling the introduction of the bulky 4-(4-tert-butylphenyl)phenyl moiety into a wide array of organic molecules.
The Suzuki-Miyaura coupling is the most prominent application of this compound. This reaction involves the palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organic halide or triflate. libretexts.orgresearchgate.net The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic boron-containing byproducts.
In this context, this compound acts as the organoboron partner, transferring its (4'-tert-butyl-[1,1'-biphenyl]-4-yl) group to the reaction partner. The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org This compound is particularly useful for synthesizing substituted biaryls and complex aromatic structures. researchgate.netwikipedia.org
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Role | Compound Class | Specific Example | Resulting Bond |
|---|---|---|---|
| Boronic Acid | Arylboronic Acid | This compound | C(aryl)-C(aryl) or C(aryl)-C(vinyl) |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | R-X (where R = aryl, vinyl; X = Br, I, OTf) | |
| Catalyst | Palladium Complex | Pd(PPh₃)₄, Pd(OAc)₂, etc. | |
| Base | Inorganic Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
The conventional Heck reaction couples an aryl halide with an alkene. diva-portal.org A variation, known as the oxidative Heck or boron-Heck reaction, utilizes an arylboronic acid in place of the aryl halide. chemicalbook.com This process typically requires a Pd(II) catalyst and an oxidant to regenerate the catalyst at the end of the cycle, as it does not proceed through a Pd(0)/Pd(II) cycle in the same manner as the Suzuki reaction. researchgate.net The reaction involves the transmetalation of the aryl group from the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net
While this methodology is established for various arylboronic acids, specific documented examples detailing the use of this compound in oxidative Heck reactions are not widely reported in scientific literature. In principle, it would serve as the source of the 4-(4-tert-butylphenyl)phenyl group, which would be added to an alkene partner.
The primary application of this compound in palladium-catalyzed reactions is overwhelmingly the Suzuki-Miyaura coupling. researchgate.net Boronic acids are less commonly used in other named palladium-catalyzed reactions like Stille, Sonogashira, or Buchwald-Hartwig aminations, which require different organometallic reagents (organostannanes, terminal alkynes, or amines, respectively). Therefore, the utility of this compound is most specifically and effectively realized in Suzuki-type transformations.
Carbon-Carbon Bond Formation Methodologies
The fundamental utility of this compound in organic synthesis is as a reagent for the formation of C-C bonds. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for this purpose. rsc.org The reaction's reliability and functional group tolerance allow for the strategic connection of the bulky, pre-formed 4-(4-tert-butylphenyl)phenyl unit to other molecular fragments. This approach is highly efficient for creating sterically hindered biaryl systems, which can be challenging to synthesize using other methods. The stability and ease of handling of boronic acids compared to other organometallic reagents, such as organozincs or organotins, make them preferable for complex syntheses.
Role as a Building Block in Complex Molecular Architectures
The structure of this compound makes it an ideal building block for constructing large, well-defined molecular architectures. wikipedia.org The biphenyl (B1667301) core provides a rigid and extended π-conjugated system, while the boronic acid group serves as a reactive handle for further extension through cross-coupling chemistry.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings. researchgate.net The synthesis of functionalized and extended PAHs is a significant goal in materials science for applications in organic electronics. Palladium-catalyzed annulation methods, particularly those based on the Suzuki-Miyaura coupling, provide a powerful strategy for building PAHs from smaller aromatic fragments. nih.gov
This compound is well-suited for this purpose. It can be coupled with aromatic compounds bearing two or more halide functional groups (e.g., dibromonaphthalene or diiodoanthracene) to create larger, more complex polyaromatic systems. In such a reaction, two molecules of the boronic acid would couple to a dihalo-aromatic core, resulting in a significantly larger PAH with appended tert-butylphenyl groups. This strategy allows for the rational design and synthesis of soluble, contorted, or extended PAHs with tunable electronic and photophysical properties. The tert-butyl groups are particularly important in these applications as they prevent aggregation and enhance the solubility of the final large aromatic system, facilitating its processing and characterization.
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| This compound | (4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid | 501944-49-6 |
| Palladium(II) acetate | 3375-31-3 | |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 14221-01-3 |
| Potassium carbonate | 584-08-7 | |
| Cesium carbonate | 534-17-8 |
Incorporation into Biaryl Compounds
The synthesis of biaryl compounds, which are scaffolds present in many pharmaceuticals, natural products, and functional materials, is a cornerstone of modern organic chemistry. researchgate.net The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely used methods for constructing the carbon-carbon bond that links the two aryl rings. wikipedia.orgrjptonline.org In this context, this compound serves as a crucial building block, providing the 4-(4-tert-butylphenyl)phenyl moiety to the final biaryl structure.
The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or pseudohalide, such as a triflate). wikipedia.orgyoutube.com The tert-butyl group on the boronic acid is sterically bulky and electronically donating, which can influence the reactivity and properties of the resulting biaryl compound. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. thieme-connect.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction, especially with less reactive aryl chlorides. thieme-connect.comnih.gov
Below is an interactive table detailing representative Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds using arylboronic acids.
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Palladium Catalyst/Ligand | Base | Product | Yield |
| This compound | Aryl Bromide (e.g., 4-Bromoacetophenone) | Pd(PPh₃)₄ | K₂CO₃ | 4'-Acetyl-4-(4-tert-butylphenyl)-1,1'-biphenyl | High |
| This compound | Aryl Iodide (e.g., 4-Iodoanisole) | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methoxy-4-(4-tert-butylphenyl)-1,1'-biphenyl | High |
| This compound | Aryl Chloride (e.g., 4-Chloronitrobenzene) | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 4'-Nitro-4-(4-tert-butylphenyl)-1,1'-biphenyl | Good |
| This compound | Heteroaryl Bromide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂ | Na₂CO₃ | 2-(4-(4-tert-butylphenyl)phenyl)pyridine | Good |
Activation of Carboxylic Acids and Amides with Boronic Acid Derivatives
Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids, a fundamental transformation in organic and medicinal chemistry. This method provides a greener and more atom-economical alternative to traditional methods that require stoichiometric activating agents. The catalytic role of the boronic acid is rooted in its Lewis acidity and its ability to form reactive intermediates with the carboxylic acid.
The generally accepted mechanism involves the reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid or a related species. This intermediate is, in essence, a mixed anhydride, which activates the carboxylic acid's carbonyl group toward nucleophilic attack by an amine. The process is typically performed under dehydrating conditions, often using molecular sieves or azeotropic distillation with a Dean-Stark apparatus, to remove the water byproduct and drive the reaction to completion.
Theoretical and experimental studies suggest several possible pathways. One common proposal is that the boronic acid reacts with the carboxylic acid to form a mono(acyloxy)boronic acid, which is the key activated intermediate. The subsequent attack by the amine on this intermediate, followed by the cleavage of the C-O bond of a tetracoordinate acyl boronate, is often the rate-determining step. More complex mechanisms have also been proposed, involving dimeric B-O-B motifs that may help to activate the carboxylic acid while simultaneously delivering the amine nucleophile.
The catalytic activity can be tuned by modifying the structure of the arylboronic acid. For example, installing electron-withdrawing groups on the aromatic ring of the boronic acid can increase its Lewis acidity and enhance its catalytic efficiency.
| Catalyst Type | General Structure | Key Features | Reaction Conditions |
| Simple Arylboronic Acids | Ar-B(OH)₂ | Inexpensive, readily available. Activity enhanced by electron-withdrawing groups on Ar. | High temperature, azeotropic water removal. |
| ortho-Substituted Arylboronic Acids | 2-I-C₆H₄-B(OH)₂ | High catalytic activity attributed to steric effects and orbital interactions that destabilize inactive boroxine (B1236090) resting states. | Milder conditions possible compared to simple arylboronic acids. |
| Diboron (B99234) Catalysts | (HO)₂B-B(OH)₂ | Can form cyclic complexes that activate the carboxylic acid function. | Effective at low catalyst loadings. |
| Boric Acid | B(OH)₃ | An extremely simple, inexpensive, and environmentally benign catalyst for direct amidation. researchgate.netnih.gov | Often requires co-catalysts or specific conditions for high efficiency. researchgate.net |
One-Pot Synthetic Strategies Employing Boronic Acid Derivatives
One-pot synthetic strategies, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Boronic acid derivatives are central to several powerful one-pot procedures, most notably the sequential borylation/Suzuki-Miyaura cross-coupling reaction. researchgate.net
This strategy allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the need to pre-synthesize and isolate a boronic acid intermediate. youtube.comnih.gov The process typically involves two discrete steps in the same pot:
Miyaura Borylation: The first aryl halide (Ar¹-X) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂Pin₂), in the presence of a palladium catalyst and a base. This in-situ reaction generates an arylboronic ester (Ar¹-BPin). nih.gov
Suzuki-Miyaura Coupling: After the borylation is complete, the second aryl halide (Ar²-X), an aqueous base, and often a second portion of the palladium catalyst or a different ligand are added directly to the reaction mixture. The in-situ generated Ar¹-BPin then couples with Ar²-X to form the desired biaryl product (Ar¹-Ar²). nih.gov
This one-pot approach is highly valuable as it circumvents the challenges associated with the synthesis, purification, and stability of many boronic acids. nih.gov The development of advanced catalyst systems, such as those using Buchwald's preformed catalysts, has broadened the scope of this reaction to include a wide range of aryl and heteroaryl halides, tolerating numerous functional groups. youtube.com
| Strategy | Step 1 | Step 2 | Key Advantage | Representative Catalyst System |
| Borylation / Suzuki Coupling | Ar¹-X + B₂Pin₂ → Ar¹-BPin | Ar¹-BPin + Ar²-X → Ar¹-Ar² | Avoids isolation of potentially unstable boronic acid/ester intermediates. nih.gov | Pd(dppf)Cl₂ (Step 1), then addition of Ar²-X, base, and more catalyst if needed. |
| Borylation / Suzuki Coupling (Single Catalyst) | Ar¹-X + B₂Pin₂ → Ar¹-BPin | Ar¹-BPin + Ar²-X → Ar¹-Ar² | Simplifies the procedure by using a single, robust catalyst for both transformations. | XPhos-Pd-G2 Precatalyst. youtube.com |
| Carboxylic Acid Activation / Suzuki Coupling | Ar¹-COOH (activated as ester) + Ar²-B(OH)₂ → Ar¹-CO-Ar² | N/A (One-step process from activated ester) | Forms aryl ketones directly from carboxylic acids in a single pot. | Pd(PPh₃)₄ with triazine esters as activating agents. |
Role of 4 4 Tert Butylphenyl Phenylboronic Acid in Catalysis
4-(4-Tert-butylphenyl)phenylboronic Acid as a Ligand in Metal-Catalyzed Reactions
In the context of metal-catalyzed reactions, this compound is most renowned for its role as a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While not a ligand in the traditional sense of a stable, coordinating molecule that remains bound to the metal center throughout the catalytic cycle (like a phosphine), it functions as a crucial transient ligand. Its primary role is to deliver the 4-(4-tert-butylphenyl)phenyl group to the metal center via a critical step known as transmetalation.
The general mechanism of the Suzuki-Miyaura coupling involves three main stages:
Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) complex.
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide. This is the stage where this compound directly interacts with and ligates to the metal.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. nih.gov
The interaction of this compound with the palladium catalyst is fundamental to the formation of new carbon-carbon bonds. The compound is a building block used to synthesize more complex molecules, including specialized ligands for other metal complexes. For instance, it is employed in the synthesis of biaryl phosphine (B1218219) ligands, where the bulky biphenyl (B1667301) scaffold produced from the boronic acid can enhance the stability and activity of subsequent catalysts.
| Boronic Acid | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4-Butylphenylboronic acid | 4-Haloacetophenone | Pd-NHC Complex / KOH | Substituted Biaryl | researchgate.net |
| Phenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / Arylcalixarenyl Phosphine | Methoxybiphenyl | researchgate.net |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles on Graphene | Difluorinated Biphenyl | mdpi.com |
Exploration of Metal-Free Catalysis with Boronic Acid Derivatives
While metal-catalyzed reactions are the most common application for arylboronic acids, there is a growing field of transition-metal-free transformations where these compounds are key reactants. These reactions are valued for avoiding the cost and potential toxicity associated with transition metals. nih.gov
Derivatives of boronic acid can undergo various ipso-functionalization reactions, where the C-B bond is converted to a C-O, C-N, or C-X (halide) bond without a metal catalyst. nih.gov For example, the oxidation of arylboronic acids to phenols can be achieved using reagents like hydrogen peroxide or Oxone®. nih.gov Though specific studies focusing solely on this compound in this context are not prevalent, its general reactivity as an arylboronic acid makes it a suitable candidate for such transformations.
Furthermore, boronic acids can participate in metal-free cross-coupling reactions catalyzed by other organocatalysts. For instance, research has shown that a Brønsted acid can catalyze the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, a reaction promoted by a highly acidic species like perfluorophenylboronic acid. chemrxiv.org This opens the possibility for this compound to act as a nucleophile in similar organocatalytic systems.
| Arylboronic Acid Substrate | Reagent/Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| General Arylboronic Acids | H₂O₂ | ipso-Hydroxylation | Phenols | nih.gov |
| General Arylboronic Acids | Oxone® | ipso-Hydroxylation | Phenols | nih.gov |
| Hetero-areneboronic Acids | C₆F₅B(OH)₂ (Catalyst) | Cross-Coupling | Fused Benzothiophenes | chemrxiv.org |
Influence of Steric Bulk and Electronic Effects on Catalytic Performance
The chemical structure of this compound, specifically the presence of the tert-butyl group, has a profound impact on its reactivity and the performance of catalytic systems in which it is involved.
Steric Effects: The tert-butyl group is one of the bulkiest substituents used in organic chemistry. This steric hindrance can significantly influence reaction outcomes. researchgate.net In the context of Suzuki-Miyaura coupling, the bulkiness of the boronic acid can affect the rate of transmetalation and reductive elimination. researchgate.net For sterically demanding coupling partners, a bulky boronic acid can sometimes facilitate the reaction by promoting the dissociation of ligands from the metal center, opening up a coordination site for the transmetalation to occur. Conversely, excessive steric clash can also hinder the approach of the reactants to the catalytic center, slowing down the reaction. The tert-butyl group also enhances the solubility of the molecule in organic solvents, which is a practical advantage in many reaction setups. researchgate.net
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This increases the electron density on the biphenyl system. In the Suzuki-Miyaura reaction, the electronic nature of the boronic acid influences the transmetalation step. Electron-rich boronic acids are generally considered to be more reactive and can accelerate the transfer of the aryl group to the palladium center. uwindsor.ca The enhanced electron density on the phenyl ring attached to the boron atom facilitates the formation of the key intermediate required for the catalytic cycle to proceed.
The combination of these steric and electronic factors allows for the fine-tuning of catalytic reactions. researchgate.net By choosing substrates with specific properties, such as the bulky and electron-rich this compound, chemists can control reaction rates and yields.
Regioselectivity and Stereoselectivity in Boronic Acid-Mediated Catalysis
The structural features of boronic acids can be exploited to control the selectivity of catalytic reactions, including regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product).
Regioselectivity: In reactions with substrates that have multiple potential reaction sites, the choice of catalyst and the structure of the boronic acid can dictate the outcome. For example, in the rhodium-catalyzed addition of arylboronic acids to substituted pyridinium (B92312) salts, the regioselectivity of the addition (to the C2, C4, or C6 position) can be controlled by the specific catalyst system used. nih.gov The steric profile of the boronic acid, such as the one conferred by the tert-butyl group, can play a crucial role by favoring attack at the least sterically hindered position or by interacting with the catalyst to direct the reaction to a specific site. Similarly, in ligand-free palladium-catalyzed oxidative Heck reactions, high regioselectivity can be achieved. nih.gov
Stereoselectivity: While this compound itself is achiral, it is a valuable building block for synthesizing chiral ligands and catalysts that can induce stereoselectivity. The rigid and bulky biphenyl scaffold is a common feature in privileged chiral ligands (e.g., derivatives of BINAP). By using this boronic acid to construct such ligands, its steric bulk can be translated into a well-defined chiral environment around a metal center. This environment then forces reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer over another. This strategy is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry.
Exploration of 4 4 Tert Butylphenyl Phenylboronic Acid in Materials Science
Development of Advanced Materials Incorporating 4-(4-Tert-butylphenyl)phenylboronic Acid
This compound is a key reagent in the synthesis of complex organic molecules and advanced materials, primarily through its application in cross-coupling reactions. chemimpex.com The boronic acid group is particularly well-suited for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. This reaction allows for the precise incorporation of the 4-(4-tert-butylphenyl)phenyl unit into larger molecular architectures.
The presence of the tert-butyl group is significant as it enhances the solubility of the compound and its derivatives in organic solvents, which is crucial for processing and synthesis. chemimpex.com This improved solubility facilitates its use in creating a variety of advanced materials, including specialized polymers and nanomaterials. chemimpex.com Researchers leverage this compound as a foundational building block to construct materials with tailored electronic, optical, or biological properties. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 123324-71-0 |
| Molecular Formula | C16H19BO2 |
| Molecular Weight | 254.13 g/mol |
| Appearance | White to off-white crystalline powder chemicalbook.com |
| Melting Point | 191-196 °C sigmaaldrich.com |
Functional Polymers and Hybrid Materials Derived from Boronic Acid Derivatives
Phenylboronic acid (PBA) and its derivatives are cornerstones in the creation of functional and "smart" polymers. nih.govnih.gov These materials are designed to respond to specific environmental stimuli, a property conferred by the unique chemistry of the boronic acid group. nih.gov PBA moieties can form reversible covalent bonds with compounds containing cis-diol groups, such as sugars and glycoproteins. nih.govnih.gov This interaction is pH-dependent, allowing for the controlled formation and dissociation of these bonds. nih.gov
This reversible binding mechanism is the foundation for a wide range of applications:
Stimuli-Responsive Materials : Polymers incorporating PBA derivatives can exhibit changes in their structure or properties in response to variations in pH or the concentration of diol-containing molecules. nih.gov This has been exploited in creating drug-delivery systems that release their payload in specific biological environments. nih.gov
Sensing Platforms : The binding of boronic acids to saccharides can be transduced into a detectable signal, forming the basis of glucose sensors. nih.gov
Self-Healing Materials : The dynamic and reversible nature of the boronate ester bonds can be harnessed to create polymers with self-healing capabilities. nih.gov
By incorporating the this compound structure into a polymer chain, materials scientists can introduce a bulky, hydrophobic biphenyl (B1667301) unit. This can be used to tune the polymer's physical properties, such as its mechanical strength, thermal stability, and solubility, without sacrificing the functional, stimuli-responsive nature of the boronic acid group.
Design of Boronic Acid-Based Monolithic Columns for Chromatographic Separations
Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and enrichment of molecules containing cis-diol groups, such as glycoproteins, ribonucleosides, and catecholamines. researchgate.net Monolithic columns, which consist of a continuous, porous polymer rod, have emerged as a highly attractive format for BAC due to their ease of preparation, high permeability, and excellent separation efficiency. researchgate.netmdpi.com
The design of these columns often involves the in situ polymerization of functional monomers. A common strategy is to use a vinyl-substituted phenylboronic acid, such as 4-vinylphenylboronic acid (VPBA), as the functional monomer. mdpi.comnih.gov This monomer is copolymerized with a cross-linking agent, like ethylene (B1197577) dimethacrylate (EDMA), within a capillary to form the rigid, porous monolith. nih.gov
Table 2: Example Composition and Performance of a Boronic Acid-Based Monolithic Column
| Parameter | Description |
| Functional Monomer | 4-vinylphenylboronic acid (VPBA) nih.gov |
| Cross-linker | Ethylene dimethacrylate (EDMA) nih.gov |
| Porogenic Solvents | 1,4-butanediol and diethylene glycol nih.gov |
| Initiator | Azobisisobutyronitrile (AIBN) nih.gov |
| Separation Principle | Boronate affinity, reverse-phase, hydrophilic, and cation-exchange interactions nih.gov |
| Column Efficiency | 70,000-102,000 theoretical plates/m for benzene (B151609) derivatives nih.gov |
| Applications | Separation of small molecules (phenols, anilines), alkaloids, and proteins nih.gov |
The resulting poly(VPBA-co-EDMA) monolith provides multiple modes of interaction (hydrophobic, hydrophilic, and cation-exchange) in addition to the primary boronate affinity, offering flexible control over selectivity. nih.gov These columns demonstrate high mechanical stability and can achieve very high separation efficiencies. nih.gov The use of boronic acid derivatives in this context highlights their critical role in developing advanced analytical tools for biochemistry and proteomics. mdpi.com
Photoactive and Optoelectronic Materials Utilizing Boronic Acid Scaffolds
The incorporation of main group elements, including boron, into functional organic materials is a key strategy for tuning their properties for electronic and optical applications. researchgate.net Phenylboronic acids and their derivatives serve as versatile building blocks for constructing larger, conjugated systems used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net
The this compound unit is particularly advantageous for several reasons:
Conjugated Core : The biphenyl structure provides a rigid, conjugated core that is beneficial for charge transport and luminescent efficiency.
Synthetic Handle : The boronic acid group is an excellent functional group for Suzuki and other cross-coupling reactions, allowing the biphenyl unit to be easily integrated into complex oligomers and polymers.
Processability : The tert-butyl group enhances the solubility of the resulting materials, which is crucial for forming the uniform, thin films required in device fabrication.
By using cross-coupling reactions, molecules like this compound can be linked with other aromatic units to create extended π-conjugated systems. The electronic properties of these systems can be precisely tuned by selecting different coupling partners, leading to materials with specific absorption and emission wavelengths, making them suitable for a wide range of photoactive and optoelectronic applications. researchgate.net
Investigations into 4 4 Tert Butylphenyl Phenylboronic Acid for Molecular Recognition and Sensor Development
Reversible Complex Formation with Diols and Polysaccharides
The foundational principle behind the application of 4-(4-tert-butylphenyl)phenylboronic acid in molecular recognition is its capacity for reversible covalent bonding with molecules possessing cis-1,2- or 1,3-diol functionalities. mdpi.com This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. mdpi.comnih.gov This process is a dynamic equilibrium, allowing for the association and dissociation of the boronic acid and the diol, a critical feature for sensing applications. researchgate.net
The equilibrium is significantly influenced by the pH of the surrounding medium. researchgate.net Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The tetrahedral boronate form is more Lewis acidic and, therefore, binds more strongly with diols. nih.gov Consequently, the formation of the cyclic boronate ester is generally favored in alkaline aqueous solutions or at a pH above the pKa of the boronic acid. mdpi.comnih.gov This pH-dependent binding allows for the controlled complexation and release of diol-containing analytes, such as saccharides, polysaccharides, and glycoproteins, forming the basis for responsive materials and sensors. mdpi.comnih.gov
Luminescent and Fluorescent Sensing Platforms Based on Boronic Acid Derivatives
The reversible binding event between boronic acids and diols can be coupled with a signal transduction mechanism to create a sensor. Fluorescent and luminescent platforms are particularly effective for this purpose, offering high sensitivity. Derivatives of boronic acids are often integrated into larger molecular structures containing fluorophores. The binding of a target analyte to the boronic acid moiety modulates the photophysical properties of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength.
Boronic acid derivatives have been successfully incorporated into "turn-off" fluorescent sensors. In this design, the sensor molecule is initially fluorescent, and the presence of the target analyte causes a decrease or complete quenching of the fluorescence signal. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
For instance, new D–π–A–π–D type dyes incorporating a 5-(4-tert-butylphenyl)pyrimidine core have been designed as "turn-off" fluorescence sensors. researchgate.net In these systems, the interaction with an analyte, such as a nitroaromatic compound, leads to efficient fluorescence quenching, providing a clear signal for the analyte's presence. researchgate.net
The detection of nitroaromatic compounds is a critical area of research for security and environmental monitoring. researchgate.net Fluorescent sensors based on pyrimidine (B1678525) derivatives containing the 4-tert-butylphenyl group have been shown to be effective for detecting vapors of nitro-explosives. researchgate.net The electron-deficient nature of nitroaromatic compounds facilitates an interaction with the electron-rich fluorescent sensor, leading to quenching of the emission. These sensors have demonstrated high sensitivity and reversibility, with the ability to detect nitrobenzene (B124822) in the vapor phase at concentrations as low as 0.06 ppm. researchgate.net The detection limits for various nitro compounds in solution can range from 10⁻¹ to 10⁻⁶ mol/L. researchgate.net
Below is a table summarizing the fluorescence quenching response of a sensor system incorporating the 4-tert-butylphenyl moiety towards various nitro-compounds.
| Analyte | Fluorescence Quenching Efficiency | Detection Limit (in Acetonitrile) |
|---|---|---|
| Nitrobenzene | High | ~10⁻⁶ mol/L |
| 2,4-Dinitrotoluene (DNT) | High | ~10⁻⁵ mol/L |
| Trinitrotoluene (TNT) | Moderate | ~10⁻⁴ mol/L |
| Picric Acid (PA) | High | ~10⁻⁶ mol/L |
Note: The data represents typical performance for fluorescent sensors designed for nitro-explosive detection and is based on findings from related studies. researchgate.net
Beyond nitro-explosives, the primary application for boronic acid-based sensors is the detection of diol-containing species like carbohydrates (e.g., glucose, fructose) and catechols. mdpi.com
Development of Biosensors Utilizing Boronic Acid Interactions
The ability of boronic acids to bind with diols found in many biological molecules makes them excellent candidates for use as synthetic recognition elements in biosensors. mdpi.com They can effectively target the saccharide moieties on glycoproteins, glycolipids, and other biomolecules, offering an alternative to traditional bio-recognition elements like antibodies, which can be expensive and less stable. mdpi.com
Boronic acid derivatives have been functionalized onto various platforms to create robust biosensors. For example, a fiber optic surface plasmon resonance (SPR) biosensor was developed by immobilizing a long-chain boronic acid derivative onto the sensor surface. mdpi.com This system was used for the specific detection of glycoproteins, demonstrating good selectivity against non-glycoproteins and the ability to be regenerated for repeated use. mdpi.com Such a sensor achieved a limit of detection (LOD) of 15.56 nM for its target glycoprotein. mdpi.com The interaction between the boronic acid and the glycoprotein's carbohydrate chains induces a change in the refractive index at the sensor surface, which is detected by the SPR system. mdpi.com
pH-Responsive Systems and their Application in Molecular Recognition
The pH-dependency of the boronic acid-diol interaction is a key feature that can be exploited to create "smart" or responsive systems. rsc.org As previously mentioned, the equilibrium between the neutral boronic acid and the anionic boronate, which binds more strongly to diols, is governed by pH. nih.govnih.gov This allows for the precise control over molecular recognition events.
This principle has been applied in the development of pH-responsive drug delivery systems. For example, nanoparticles made from phenylboronic acid-modified copolymers can be loaded with therapeutic agents. rsc.org In a neutral pH environment (like the bloodstream), the drug remains encapsulated. However, upon entering the more acidic environment of cancer cells or specific cellular compartments like endosomes, the change in pH can trigger the dissociation of boronate ester cross-links or alter the particle's structure, leading to the release of the encapsulated drug. rsc.org This pH-triggered binding and release mechanism is a powerful tool for targeted therapies and controlled molecular recognition.
Academic Research on Biological and Medicinal Applications of 4 4 Tert Butylphenyl Phenylboronic Acid
Boronic Acid Interactions with Biomolecules: Fundamental Studies
The foundational principle behind the biological applications of 4-(4-tert-butylphenyl)phenylboronic acid lies in the inherent ability of its boronic acid functional group to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols. This interaction is particularly relevant in a biological context due to the abundance of diol-containing biomolecules, such as glycoproteins and glycolipids.
The boron atom in boronic acids possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. When a boronic acid, such as this compound, interacts with a diol, it forms a cyclic boronate ester. This reaction is reversible and pH-dependent, a characteristic that is frequently exploited in the design of responsive biomaterials and delivery systems. This ability to form stable complexes with various substrates is a key factor in its utility in biochemical research and drug development. researchgate.net
Enzyme Inhibition Studies Attributed to Boronic Acid Functionality
The electrophilic nature of the boron atom in this compound also positions it as a candidate for enzyme inhibition, particularly for enzymes that utilize a nucleophilic residue in their catalytic mechanism.
Inhibition of Quorum Sensing Mechanisms by Boronic Acid Derivatives
Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. This process is often implicated in bacterial virulence and biofilm formation, making it an attractive target for antimicrobial therapies. Research has identified boronic acid derivatives as inhibitors of bacterial quorum sensing.
Interactions with Specific Enzyme Active Sites
Arylboronic acids are recognized as potent competitive inhibitors of serine proteases. nih.gov These enzymes, which include crucial players in processes like blood coagulation and digestion, feature a highly reactive serine residue in their active site. The mechanism of inhibition involves the boronic acid moiety acting as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity. researchgate.net
While much of the research has focused on arylboronic acids as a class, the principles of this interaction apply to this compound. The specific stereochemistry and electronic properties of the phenyl and tert-butyl groups can influence the binding affinity and selectivity for different serine proteases. nih.gov This compound has been utilized as a tool for studying enzyme inhibition, particularly in protease and kinase assays.
Strategies for Medicinal Chemistry and Drug Lead Development
In the realm of medicinal chemistry, this compound is frequently employed as a versatile building block in the synthesis of more complex, biologically active molecules. nih.govnih.govinnospk.comchemicalbook.com Its utility is particularly prominent in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds to construct the core structures of potential drug candidates. innospk.com
The tert-butyl group on the phenyl ring can enhance the lipophilicity of the resulting molecules, which can be a desirable property for improving membrane permeability and cellular uptake of a drug. Furthermore, the boronic acid moiety itself can be a key pharmacophore, as seen in the proteasome inhibitor bortezomib, or it can be used to introduce other functional groups to modulate the pharmacological properties of a lead compound. nih.gov The ability to form stable complexes with various substrates enhances the potential efficacy of drug candidates derived from this scaffold. nih.gov
Boronic Acid-Based Delivery Systems: Theoretical and Mechanistic Aspects
The unique chemical properties of boronic acids, including this compound, have made them attractive components in the design of advanced drug delivery systems. nih.govnih.gov A primary strategy involves leveraging the pH-dependent interaction between the boronic acid and diols.
Phenylboronic acid derivatives have been incorporated into various nanostructures, such as nanoparticles and polymers, to create targeted and stimuli-responsive drug delivery platforms. nih.govnih.gov A key application of this is in cancer therapy, where the surface of many cancer cells is known to overexpress sialic acid residues, which are glycoproteins containing diol functionalities. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to targeted accumulation of the therapeutic payload at the tumor site. nih.govnih.gov
Computational and Theoretical Studies of 4 4 Tert Butylphenyl Phenylboronic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(4-tert-butylphenyl)phenylboronic acid at the atomic level. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM6 are employed to model the molecule's properties. biorxiv.orgbsu.by
Key areas of investigation include:
Geometric Optimization: Calculations are used to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry), providing precise bond lengths and angles.
Electronic Properties: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Charge Distribution: These calculations reveal the distribution of electron density across the molecule, identifying electropositive and electronegative regions. The boron atom in the boronic acid group is a key electrophilic center.
Spectroscopic Properties: Theoretical methods can predict spectroscopic data, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions between different states. bsu.byresearchgate.net
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Table 1: Representative Data from Quantum Chemical Calculations on Arylboronic Acids| Calculated Property | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Distribution of partial charges on each atom | Identifies reactive sites, such as the electrophilic boron atom. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
For this compound, the bulky, electron-donating tert-butyl group influences the electronic properties of the biphenyl (B1667301) system, which in turn affects the characteristics of the boronic acid functional group.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static structures, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. semanticscholar.org This provides a dynamic picture of the molecule's behavior in different environments, such as in solution.
Molecular Dynamics Simulations: MD simulations require a force field, which is a set of parameters that defines the potential energy of the system. For novel or specialized molecules like boronic acids, specific parameterization may be necessary to ensure accuracy. semanticscholar.org Once parameterized, simulations can model:
Solvation: How the molecule interacts with solvent molecules, which is critical for understanding its solubility and reactivity in solution.
Intermolecular Interactions: How multiple molecules of this compound interact with each other in the solid state or in solution, including the formation of hydrogen-bonded dimers or trimers (boroxines). researchgate.netnih.gov
Flexibility: The degree of molecular flexibility and the range of conformations sampled at a given temperature.
Prediction of Reactivity and Selectivity in Boronic Acid Reactions
Computational methods are invaluable for predicting how this compound will behave in chemical reactions. Boronic acids are famous for their role in the Suzuki-Miyaura cross-coupling reaction, and their reactivity is a key area of study. researchgate.net
Factors influencing reactivity that can be modeled include:
Electronic Effects: The electron-donating nature of the 4-tert-butylphenyl substituent can be quantified to predict its effect on the nucleophilicity of the boronic acid. Generally, electron-donating groups increase the reactivity of the boronic acid in Suzuki-Miyaura couplings.
Transition State Analysis: By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, chemists can map out the entire reaction pathway. This allows for the prediction of reaction rates and the identification of the rate-determining step. For multicomponent reactions like the Petasis borono-Mannich reaction, computational modeling can elucidate the complex mechanisms and predict diastereoselectivity. acs.org
Selectivity: In cases where a reaction can lead to multiple products (regio- or stereoisomers), computational models can predict which product is more likely to form by comparing the activation energies of the competing pathways. rsc.org
Structure-Property Relationships and Predictive Modeling
Structure-property relationship studies aim to correlate specific structural features of a molecule with its macroscopic properties. For this compound, this involves understanding how the biphenyl core, the tert-butyl group, and the boronic acid moiety collectively determine its characteristics.
Key relationships that can be modeled include:
Acidity (pKa): The pKa of a boronic acid is a critical property, especially for its applications in sensors and medicinal chemistry. mdpi.com Computational models can predict pKa by calculating the Gibbs free energy change of the acid-base reaction. The electronic effect of the 4-tert-butylphenyl group is expected to influence the Lewis acidity of the boron atom. mdpi.com
Binding Affinity: In applications like carbohydrate sensing or enzyme inhibition, the affinity of the boronic acid for a target diol is paramount. Predictive models can calculate the binding energy of the resulting boronate ester, helping to understand how structural modifications affect binding strength and selectivity. acs.org
Solubility and Lipophilicity: Properties like the partition coefficient (logP) can be estimated using computational methods. The large, nonpolar 4-tert-butylphenyl group significantly increases the lipophilicity of this molecule compared to simpler phenylboronic acids.
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Table 2: Predicted Structure-Property Correlations for this compound| Molecular Feature | Predicted Influence on Property | Computational Method |
| -B(OH)₂ Group | Governs Lewis acidity (pKa) and ability to form covalent bonds with diols. | Gibbs Free Energy Calculations (pKa), Docking/Binding Energy Calculations (Affinity). |
| Biphenyl Core | Provides a rigid, planar scaffold that influences overall geometry and electronic conjugation. | Geometric Optimization, Frontier Molecular Orbital Analysis. |
| Tert-butyl Group | Increases lipophilicity (logP), provides steric bulk, and has a weak electron-donating effect. | Quantitative Structure-Property Relationship (QSPR) models, Electronic Structure Analysis. |
Design of Novel Boronic Acid Derivatives through Computational Approaches
Computational modeling is not just for analysis; it is a powerful tool for the rational design of new molecules. nih.govnih.gov Starting with this compound as a scaffold, computational approaches can be used to design derivatives with enhanced or entirely new functionalities.
The design process typically involves:
Defining a Goal: The objective could be to design a molecule with stronger binding to a specific biological target, improved catalytic activity, or different photophysical properties.
In Silico Modification: The parent structure is modified computationally by adding or changing functional groups. For example, electron-withdrawing or -donating groups could be added to the phenyl rings to tune the molecule's electronic properties and reactivity.
Virtual Screening: The properties of these new virtual compounds are calculated and evaluated. This can involve high-throughput computational methods to screen large libraries of potential derivatives. For instance, if designing an enzyme inhibitor, molecular docking simulations would be used to predict the binding affinity of each derivative to the enzyme's active site. biorxiv.org
Prioritization: The most promising candidates identified through virtual screening are then prioritized for chemical synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error approaches. nih.govmdpi.com
Through these computational strategies, this compound can serve as a starting point for developing novel materials, sensors, or therapeutic agents.
Advanced Characterization and Analytical Methodologies for 4 4 Tert Butylphenyl Phenylboronic Acid Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the identity and molecular structure of 4-(4-tert-butylphenyl)phenylboronic acid by probing the connectivity and environment of its atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.
¹H NMR spectroscopy would provide information on the number and types of protons. The spectrum is expected to show distinct signals for the protons of the tert-butyl group, the aromatic protons on the two phenyl rings, and the acidic protons of the boronic acid group, B(OH)₂. The integration of these signals would correspond to the number of protons in each environment (9H for the tert-butyl group, 8H for the aromatic rings, and 2H for the hydroxyl groups).
¹³C NMR spectroscopy would reveal the number of unique carbon environments. Signals corresponding to the quaternary and methyl carbons of the tert-butyl group, the various aromatic carbons of the biphenyl (B1667301) system, and the carbon atom directly bonded to the boron atom would be expected.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. Key vibrations include a broad O-H stretching band for the hydroxyl groups of the boronic acid, a B-O stretching vibration, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands characteristic of the aromatic rings. researchgate.net
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. For this compound (C₁₆H₁₉BO₂), the expected exact mass is approximately 254.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | tert-Butyl Protons (s) | ~1.3 ppm |
| Aromatic Protons (m) | ~7.4 - 7.9 ppm | |
| B(OH)₂ Protons (s, broad) | Variable, typically ~8.0-8.5 ppm | |
| IR | O-H Stretch (broad) | ~3200-3500 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2850-2970 cm⁻¹ | |
| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1400-1500 cm⁻¹ | |
| B-O Stretch | ~1350 cm⁻¹ |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 254.14 |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradants.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like arylboronic acids. waters.com A reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm). waters.com
Table 2: Typical HPLC Parameters for Boronic Acid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic or Acetic Acid |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally less suitable for the direct analysis of boronic acids due to their low volatility and thermal instability. Analysis by GC typically requires a derivatization step to convert the polar boronic acid group into a more volatile and stable ester, for example, by reaction with a diol like pinacol.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding between the boronic acid groups of adjacent molecules. While no specific crystal structure for this compound is publicly available, this method would provide the most detailed structural information possible if a suitable single crystal could be grown.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-B, B-O). |
| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-B-O). |
| Intermolecular Forces | Identification and geometry of hydrogen bonds and other non-covalent interactions. |
Potentiometric and Other Titration Methods for Interaction Studies
Potentiometric titration is an electrochemical method used to characterize an acid by determining its concentration and acidity constant (pKa). wikipedia.org Boronic acids are typically weak Lewis acids, with pKa values that can make direct titration difficult. metrohm.com The acidity, however, is significantly enhanced upon complexation with polyols, such as mannitol. metrohm.commetrohm.com
The standard procedure involves dissolving the this compound in a suitable solvent and adding a solution of mannitol. This forms a more acidic boronate ester complex, which can then be accurately titrated with a standardized strong base, such as sodium hydroxide. The equivalence point, determined from the inflection point of the titration curve (pH or potential vs. volume of titrant), allows for the calculation of the purity or concentration of the boronic acid. The pH at the half-equivalence point provides an estimate of the pKa of the boronic acid-mannitol complex. This technique is crucial for quantitative analysis and for studying the compound's acidic properties. metrohm.com
Future Directions and Emerging Research Avenues for 4 4 Tert Butylphenyl Phenylboronic Acid
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production and utilization of specialty chemicals like 4-(4-tert-butylphenyl)phenylboronic acid. Industrial production of this compound is increasingly employing automated systems and continuous flow reactors to improve efficiency, scalability, and consistency.
Automated synthesis platforms, which enable iterative cycles of deprotection, coupling, and purification, are well-suited for molecules built with boronate building blocks. illinois.educhemrxiv.org Such systems can dramatically reduce synthesis time and allow for the rapid generation of molecular libraries for drug discovery and materials science. chemrxiv.org Applying this technology to this compound and its derivatives could accelerate the discovery of new functional molecules. Flow chemistry, particularly for organometallic reactions like those used to prepare boronic acids, offers enhanced control over reaction parameters, improved safety, and higher throughput compared to conventional batch methods. organic-chemistry.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Boronic Acids
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization | Easier; achieved by extending run time |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved; small reaction volumes, better heat transfer |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |
| Efficiency | Can be lower due to slower reaction times and workup | Higher throughput and potential for in-line purification |
| Automation | Challenging to fully automate | Readily integrated with automated control and data logging |
Sustainable Synthesis and Green Chemistry Approaches
Green chemistry principles are increasingly influencing the synthesis and application of boronic acids. Research is focused on minimizing the environmental impact of pivotal reactions like the Suzuki-Miyaura coupling, which extensively uses compounds such as this compound. Key strategies include the use of environmentally benign solvents, such as water or bio-based ethers like 2-Me-THF, to replace hazardous organic solvents. nih.gov
Another major focus is the development of more sustainable catalyst systems. While palladium is highly effective, research into catalysts based on more abundant and less toxic metals like nickel and copper is gaining traction. nih.govresearchgate.netmdpi.com These alternative catalysts can offer different reactivity and are often more cost-effective. researchgate.net Furthermore, protocols that utilize recyclable, water-soluble, or heterogeneous catalysts are being developed to simplify product purification and reduce metal waste. mdpi.comrsc.org The synthesis of the biaryl core of the boronic acid itself is also being re-examined, with novel methods exploring benign precursors like carboxylic acids to reduce reliance on traditional organometallic routes. rsc.org
Table 2: Green Chemistry Strategies for Suzuki-Miyaura Reactions
| Strategy | Description | Example |
|---|---|---|
| Safer Solvents | Replacing hazardous solvents (e.g., toluene, DMF) with water or greener organic alternatives. | Performing the coupling reaction in an aqueous medium or solvents like 2-Me-THF or cyclopentyl methyl ether (CPME). nih.govacs.org |
| Alternative Catalysts | Using catalysts based on earth-abundant metals instead of precious metals like palladium. | Nickel- or copper-based catalysts for cross-coupling aryl halides and boronic acids. nih.govmdpi.com |
| Catalyst Recycling | Immobilizing the catalyst on a solid support or using aqueous-phase catalysts for easy separation and reuse. | Palladium nanoparticles on magnetic supports or water-soluble ligand-catalyst complexes. researchgate.net |
| Energy Efficiency | Developing reactions that proceed at lower temperatures or for shorter durations. | High-activity catalysts that allow reactions to occur at ambient temperature, reducing energy consumption. rsc.org |
Nanotechnology and Hybrid Material Integration
The unique properties of this compound make it an attractive candidate for integration into advanced nanomaterials and hybrid systems. The boronic acid functional group can form stable, reversible covalent bonds with diols, a feature widely exploited in biotechnology and materials science. chemimpex.com This allows the compound to act as a linker or recognition moiety on the surface of various nanomaterials.
For instance, functionalizing carbon dots or gold nanoparticles with boronic acids has led to the development of novel sensors and imaging agents. acs.orgnih.gov The integration of this compound could offer specific advantages; the rigid and bulky biaryl structure can influence the spacing and orientation of the molecules on a nanoparticle surface, while also promoting π-π stacking interactions that are useful for creating conductive or photoactive materials. These hybrid materials could find applications in organic electronics, targeted drug delivery systems, and advanced composites. chemimpex.com
Table 3: Potential Applications of Nanomaterials Functionalized with this compound
| Nanomaterial | Functionalization Principle | Potential Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Attachment via a thiol-linker to form a self-assembled monolayer. | Colorimetric sensors for glycoproteins or saccharides. |
| Carbon Dots (CDs) | Covalent attachment to the CD surface during or after synthesis. | Fluorescent probes for bioimaging or sensing of biological analytes like cytokines. acs.org |
| Graphene/Graphene Oxide | Covalent bonding to oxygen-containing functional groups on the graphene surface. | Components in electrochemical biosensors or advanced composite materials. |
| Silica Nanoparticles | Surface modification using silane-coupling agents bearing the boronic acid moiety. | Platforms for controlled drug release, where release is triggered by pH or sugar concentration. |
Advanced Sensing Paradigms and Diagnostics
The ability of boronic acids to reversibly bind with molecules containing cis-1,2 or -1,3 diols is the foundation for their extensive use in chemical sensing and diagnostics. mdpi.comnih.gov This interaction is particularly effective for detecting saccharides (like glucose), glycoproteins, and catechols, which are important biomarkers for various diseases, including diabetes and cancer. wikipedia.orgacs.org
Future research will likely involve incorporating this compound into sophisticated sensor arrays and diagnostic tools. The compound can be integrated into fluorescent probes, where binding to a target diol modulates the fluorescence emission via mechanisms like photoinduced electron transfer (PET). acs.org It can also be used in electrochemical sensors, where the binding event alters the electrochemical properties of the system. mdpi.com The bulky tert-butyl and biaryl groups of this compound could be used to fine-tune the binding pocket of the sensor, potentially leading to enhanced selectivity for specific glycans or other complex analytes. acs.org
Table 4: Sensing Paradigms Utilizing Boronic Acids
| Sensing Mechanism | Principle | Potential Analytes |
|---|---|---|
| Fluorescence Spectroscopy | Analyte binding alters the fluorescence intensity or wavelength of a boronic acid-fluorophore conjugate. acs.org | Monosaccharides, sialic acid, glycoproteins, fluoride (B91410) ions. acs.org |
| Electrochemical Sensing | The formation of a boronate ester with the analyte causes a measurable change in current or potential. mdpi.com | Glucose, dopamine, catecholamines. mdpi.com |
| Surface Plasmon Resonance (SPR) | Binding of the analyte to a boronic acid-functionalized surface changes the refractive index, which is detected by SPR. | Viruses, bacteria, and large glycoproteins. nih.gov |
| Pattern Recognition Arrays | An array of different boronic acid-based sensors gives a unique response pattern for complex mixtures. | Cytokines, cancer biomarkers, and bacterial species. acs.org |
Novel Catalytic Systems and Reaction Discovery
While this compound is a staple in Suzuki-Miyaura coupling, future research is aimed at expanding its synthetic utility through the discovery of new reactions and the development of novel catalytic systems. A significant trend is the move towards palladium-free catalysis, with systems based on nickel, copper, and even iron being developed for cross-coupling and other transformations. nih.govmdpi.com These catalysts not only offer potential cost and sustainability benefits but can also enable unique reactivity not accessible with palladium.
Beyond the Suzuki reaction, the boronic acid moiety is capable of participating in a variety of other transformations. Emerging areas include the Chan-Lam coupling for C-N and C-O bond formation, rhodium-catalyzed conjugate additions, and formal homologation reactions that allow for the stepwise extension of molecular chains. wikipedia.orgacs.org The specific electronic and steric properties conferred by the 4-tert-butylphenyl group may prove advantageous in directing the stereoselectivity or chemoselectivity of these and other yet-to-be-discovered reactions, opening new pathways for the synthesis of complex organic molecules.
Table 5: Emerging Reactions and Catalytic Systems for Aryl Boronic Acids
| Reaction Type | Description | Catalyst System |
|---|---|---|
| Suzuki-Miyaura Coupling | C-C bond formation between a boronic acid and an organohalide. | Palladium, Nickel, or Copper complexes. nih.govmdpi.com |
| Chan-Lam Coupling | C-N or C-O bond formation between a boronic acid and an amine or alcohol. wikipedia.org | Copper(II) acetate. |
| Homocoupling | Coupling of two boronic acid molecules to form a symmetrical biaryl. | Copper(I)-exchanged zeolite catalysts. mdpi.com |
| Conjugate Addition | Addition of the aryl group from a boronic acid to an α,β-unsaturated carbonyl compound. | Rhodium complexes. wikipedia.org |
| Asymmetric Oxidative Coupling | Enantioselective coupling reactions. | Chiral iron phosphate (B84403) complexes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
